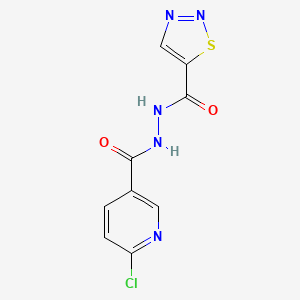

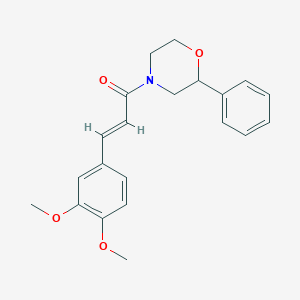

![molecular formula C34H32Cl2O4S2 B2543008 3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone CAS No. 329779-52-4](/img/structure/B2543008.png)

3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule featuring multiple aromatic rings, chlorophenyl groups, methoxyphenyl groups, and sulfanyl linkages. It is likely to be synthesized for its potential applications in pharmaceuticals or materials science due to the presence of functional groups that can undergo various chemical reactions.

Synthesis Analysis

The synthesis of similar complex organic molecules often involves multi-step reactions, starting with simpler aromatic compounds. For instance, the photochemistry of 4-chlorophenol and 4-chloroanisole can lead to the generation of aryl cations, which can further react with pi nucleophiles to yield arylated products . Additionally, the synthesis of thiophene-containing compounds, as seen in the preparation of 2-acetyl-3-amino-5-[(2-oxopropyl)sulfanyl]-4-cyanothiophene, involves reactions with malononitrile and chloroacetone, followed by cyclization . These methods could potentially be adapted for the synthesis of the target compound by incorporating the appropriate chlorophenyl and methoxyphenyl groups.

Molecular Structure Analysis

The molecular structure of complex organic compounds is often determined using spectroscopic methods and X-ray crystallography. For example, the molecular structure of a thiophene-containing compound was optimized and confirmed by X-ray crystallography, with further computational analysis using DFT and NBO methods . Similarly, the crystal structure and Hirshfeld surface analysis of a related compound, 2-[(4-chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one, provided insights into its three-dimensional arrangement and intermolecular interactions .

Chemical Reactions Analysis

Compounds with chlorophenyl and methoxyphenyl groups can undergo various chemical reactions. For instance, benzo[b]thiophene sulfoxides can react with sulfur- and oxygen-containing nucleophiles under different conditions, leading to functionalized products . Moreover, the generation of the ethenethiolate anion and its reaction with chloromethyl alkyl ethers and sulfides can afford alkoxy(vinylthio)methanes and alkylthio(vinylthio)methanes, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of chlorophenyl groups can impact the compound's reactivity and solubility, while methoxy groups can affect its polarity and hydrogen bonding capacity. The crystal structure analysis often reveals the presence of supramolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence the compound's melting point, solubility, and stability . Additionally, the optical and thermal properties of a related heterocyclic compound were studied using UV-visible spectroscopy and thermal analysis, indicating its transparency in the visible region and thermal stability .

Applications De Recherche Scientifique

Chemiluminescence Studies

The compound, as part of sulfanyl-substituted bicyclic dioxetanes, was investigated for its base-induced chemiluminescence properties. Specifically, the compound was found to emit light upon decomposition, indicating potential applications in chemiluminescent assays or sensors (Watanabe et al., 2010).

Reactivity with N,N-Binucleophilic Agents

The reactivity of a structurally related furanone compound with various N,N-binucleophilic agents was studied, leading to the formation of diverse heterocyclic compounds. This signifies the chemical versatility and potential for generating a wide array of derivatives for further exploration in various fields of chemical research (Kosolapova et al., 2013).

X-Ray Structural Analysis

The compound’s structure and derivatives were characterized using X-ray structural analysis. This fundamental research aids in understanding the molecular geometry and electronic structure, which are crucial for predicting reactivity and interaction with biological targets (Krasnova et al., 2013).

Synthesis and Antibacterial Activity

A structurally related compound's synthesis method and its antibacterial activity were investigated, showcasing the potential pharmaceutical applications of these compounds in fighting bacterial infections (Hu et al., 2006).

Photogeneration and Reactivity

The photochemistry of related compounds, leading to the generation of aryl cations, was studied. This has implications in the field of photochemistry and can be leveraged in synthesizing new molecules or in photodynamic therapy (Protti et al., 2004).

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-3-[2-[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanylethylsulfanyl]-1-(4-methoxyphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32Cl2O4S2/c1-39-29-15-7-23(8-16-29)31(37)21-33(25-3-11-27(35)12-4-25)41-19-20-42-34(26-5-13-28(36)14-6-26)22-32(38)24-9-17-30(40-2)18-10-24/h3-18,33-34H,19-22H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZWFFKLMRWUOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)SCCSC(CC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32Cl2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

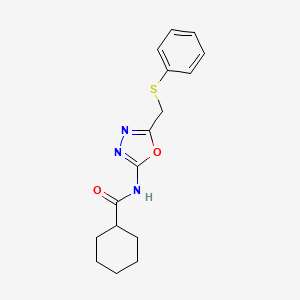

![N-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2542928.png)

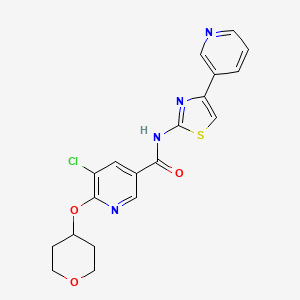

![N-(2-benzoylphenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide](/img/structure/B2542930.png)

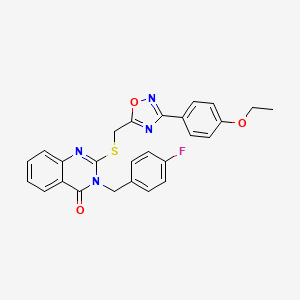

![1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2542934.png)

![(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-(2-methylphenyl)methanone](/img/structure/B2542935.png)

![N-(4-fluorobenzyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2542936.png)

![N-phenethyl-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2542940.png)

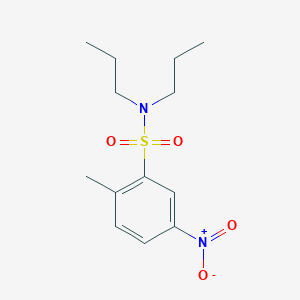

![3,5-dimethyl-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2542941.png)

![1-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2542948.png)